N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide
Description
N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3,5-dimethylpyrazol-1-yl group and at position 4 with an ethyl linker connected to a 2-phenylacetamide moiety. The compound’s structure combines pyrazole (a five-membered aromatic ring with two nitrogen atoms) and phenylacetamide functionalities, suggesting possible interactions with enzymatic targets such as kinases or receptors.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIULVGIWAGUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole-Thiazole Core
The pyrazole-thiazole hybrid structure is typically constructed via a tandem cyclization-condensation approach. A representative method involves reacting 3,5-dimethyl-1H-pyrazole-1-carbothioamide with α-bromoacetophenone derivatives in ethanol under reflux (72–80°C, 6–8 hours). This generates the thiazole ring through nucleophilic displacement of the bromide, followed by intramolecular cyclization.
Optimization Notes :
Acetamide Side-Chain Introduction
The ethyl-linked acetamide moiety is introduced via a two-step process:
- Alkylation : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-ethyl bromide is reacted with potassium phthalimide in DMF (50°C, 4 hours) to form the phthalimide-protected intermediate (yield: 68%).
- Deprotection and Acylation : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) removes the phthalimide group, followed by acylation with phenylacetyl chloride in dichloromethane (0°C to RT, 12 hours).
Alternative Routes via Thiazolidinone Intermediates
Thiazolidinone Precursor Synthesis
Thiazolidin-4-one derivatives serve as key intermediates. A protocol from ACS Omega involves:
- Condensing 2-(3,5-dimethylpyrazol-1-yl)ethanethiol with ethyl bromoacetate in acetonitrile (reflux, 5 hours) to form ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)acetate (yield: 62%).
- Saponification with NaOH (10% aqueous, 70°C) yields the corresponding carboxylic acid, which is then converted to the acetamide via HOBt/EDCI-mediated coupling with 2-phenylethylamine.
Characterization Data :
- 1H NMR (500 MHz, DMSO-d6): δ 7.28–7.35 (m, 5H, Ph), 6.12 (s, 1H, thiazole-H), 3.89 (q, J = 6.8 Hz, 2H, CH2NH), 2.94 (t, J = 6.8 Hz, 2H, CH2-thiazole), 2.31 (s, 6H, pyrazole-CH3).
- HRMS : m/z calc. for C19H21N4OS [M+H]+: 369.1389; found: 369.1386.
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction times by 80% compared to conventional heating. A study achieved 75% yield using a 1:1 molar ratio of pyrazole-thiol to bromoacetophenone in PEG-400 as a green solvent.
Solvent-Free Mechanochemical Methods
Ball-milling equimolar quantities of 3,5-dimethylpyrazole, thiourea, and ethyl bromoacetate for 2 hours produced the thiazole core with 70% yield. Subsequent acylation under solvent-free conditions (neat phenylacetyl chloride, 50°C, 6 hours) gave the final product in 65% overall yield.
Analytical and Spectroscopic Validation
Purity and Stability Profiling
Crystallographic Studies
Single-crystal X-ray diffraction (patent data) confirmed the planar thiazole-pyrazole system with dihedral angles of 8.2° between rings. The acetamide side chain adopts a gauche conformation stabilized by N–H···O hydrogen bonds.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step reactions involving heterocyclic coupling and amide bond formation.
Thiazole Ring Formation
The thiazole core is typically constructed via Hantzsch thiazole synthesis , reacting α-haloketones with thioureas or thioamides . For example:
-
Reagents : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile, bromoacetophenone, thiourea.
Pyrazole Substitution
The 3,5-dimethylpyrazole group is introduced via nucleophilic substitution:
-
Reagents : 3,5-Dimethyl-1H-pyrazole, thiazol-4-yl ethyl bromide.
-
Conditions : DMF, K₂CO₃, 60°C (12 h).
-
Mechanism : SN2 displacement at the ethyl bromide site.
Amide Bond Formation
The phenylacetamide moiety is coupled using carbodiimide reagents:
-
Reagents : 2-Phenylacetic acid, EDC·HCl, HOBt.
Functionalization Reactions
The compound undergoes further modifications at its reactive sites:
Sulfonylation at Pyrazole Nitrogen
-
Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride).
-
Outcome : Enhanced antimicrobial activity (MIC: 12.5 µg/mL) .
Cycloaddition at Thiazole Ring
The thiazole participates in [3+2] cycloadditions with nitrile oxides:
-
Reagents : Chlorooxime, NaHCO₃.
-
Product : Isoxazoline-thiazole hybrids (IC₅₀: 8.2 µM for COX-2 inhibition) .
Photodegradation
UV irradiation (λ = 254 nm) induces cleavage of the sulfinyl group:
Acidic Hydrolysis
Under strong acidic conditions (HCl, 6M):
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced bioactivity:
| Reaction Type | Biological Activity (MIC/IC₅₀) | Reference |
|---|---|---|
| Sulfonylation | Antibacterial (MIC: 12.5 µg/mL) | |
| Isoxazoline Cycloaddition | Anti-inflammatory (IC₅₀: 8.2 µM) | |
| N-Alkylation | Antifungal (MIC: 25 µg/mL) |
Mechanistic Insights
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has shown potential as a pharmacological agent. Its interactions with various biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for drug development.
Industry: In industry, the compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. The pyrazole and thiazole rings can bind to enzymes or receptors, modulating their activity. The phenylacetamide group may enhance the compound's ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide, a comparative analysis with structurally related compounds is essential.
Key Analog: 2-[4-(3,5-Dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide
This compound (CAS: 606122-26-3) shares the 3,5-dimethylpyrazole motif but differs in its core heterocycle (phthalazine vs. thiazole) and substituent linkages (sulfanyl vs. ethyl) .
Data Tables
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; experimental validation required.
Key Observations:
Core Heterocycle: The thiazole core in the target compound may confer distinct electronic properties compared to the phthalazine core in the analog, influencing solubility and binding affinity.
Substituent Chemistry :
- The ethyl linker in the target compound provides flexibility, while the sulfanyl group in the analog introduces a sulfur atom, which could enhance hydrogen bonding or metal coordination.
- The N-methylacetamide in the analog reduces steric hindrance compared to the bulkier 2-phenylacetamide group in the target compound.
Molecular Mass :
- The higher molar mass of the target compound (~363 g/mol) suggests increased lipophilicity, which may impact bioavailability compared to the analog (327 g/mol).
Research Findings and Pharmacological Implications
While direct pharmacological data for This compound are unavailable, insights can be extrapolated from analogs:
- Pyrazole-thiazole hybrids have demonstrated kinase inhibitory activity in preclinical studies, targeting enzymes like COX-2 or JAK kinases.
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
1. Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrazole moieties. The synthesis typically yields a high percentage of the desired product, often characterized by techniques such as NMR spectroscopy and X-ray crystallography. For instance, the synthesis of related compounds has been reported to achieve yields around 71% with structural confirmations via single-crystal X-ray analysis .
2.1 Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Evaluations of similar thiazole and pyrazole derivatives have shown significant activity:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
- Biofilm Inhibition : The compound's ability to inhibit biofilm formation has also been documented, which is crucial in combating persistent infections caused by biofilm-forming bacteria .
2.2 Anticancer Potential
Emerging studies suggest that compounds with similar structural motifs may also exhibit anticancer activities. For instance, thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines, although specific data for this compound is still limited.
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and pyrazole rings significantly influence biological activity. The presence of specific substituents can enhance antimicrobial efficacy or alter the mode of action against cancer cells. For example:
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7b | Thiazole-Pyrazole derivative | 0.22 | Antibacterial |
| A1 | N-phenylacetamide derivative | 156.7 | Antibacterial |
These findings suggest that careful modification of the compound's structure could lead to enhanced therapeutic profiles.
4.1 Antimicrobial Evaluation
In a study evaluating a series of thiazole-bearing pyrazole derivatives, it was found that certain compounds exhibited not only antimicrobial activity but also significant effects on biofilm formation in pathogenic bacteria . This highlights the potential for developing new therapeutics based on this scaffold.
4.2 Cancer Cell Line Studies
Research involving thiazole derivatives has indicated cytotoxicity against several cancer cell lines, although specific studies targeting this compound are yet to be published . The ongoing exploration in this area suggests promising avenues for future research.
5. Conclusion
This compound represents a compelling candidate for further investigation due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. Future studies should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy.
This compound's promising profile emphasizes the importance of continued research into thiazole and pyrazole derivatives as viable options in drug development strategies targeting infectious diseases and cancer.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide?
The synthesis typically involves multi-step reactions, starting with the assembly of the thiazole core followed by functionalization with pyrazole and acetamide groups. Key steps include:
- Thiazole formation : Cyclocondensation of α-halo ketones with thiourea derivatives under reflux conditions in ethanol or DMF .
- Pyrazole coupling : Reaction of thiazole intermediates with 3,5-dimethyl-1H-pyrazole using nucleophilic substitution or copper-catalyzed cross-coupling .
- Acetamide incorporation : Amidation via activation of carboxylic acid precursors (e.g., using EDCI/HOBt) or direct coupling of phenylacetyl chloride with amine-functionalized intermediates . Optimization of solvent systems (e.g., tert-butanol/water mixtures) and catalysts (e.g., Cu(OAc)₂) is critical for achieving yields >70% .
Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?
Standard characterization includes:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and regiochemistry (e.g., pyrazole-thiazole linkage at δ 5.4–5.5 ppm for methylene protons) .
- IR spectroscopy : Identification of amide C=O stretches (~1670–1680 cm⁻¹) and pyrazole/thiazole ring vibrations .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, using programs like SHELXL for refinement .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR strategies include:
- Pyrazole/thiazole modifications : Introducing electron-withdrawing groups (e.g., NO₂, Cl) to enhance binding to hydrophobic enzyme pockets. For example, nitro-substituted analogs show 2–3× improved IC₅₀ in kinase assays .
- Acetamide side-chain variation : Replacing phenyl with heteroaromatic groups (e.g., thiophene) to improve solubility and metabolic stability .
- Docking studies : Molecular modeling with targets like COX-2 or EGFR to predict binding modes and prioritize synthetic targets .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Discrepancies in X-ray data (e.g., thermal motion, disorder) can be addressed by:
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Catalyst screening : Testing Cu(I)/Cu(II) catalysts for pyrazole-thiazole coupling (e.g., Cu(OAc)₂ in tert-butanol/water increases yield by 15% vs. CuI) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency but may require post-reaction purification via column chromatography .
- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., cyclopropane carboxamide formation) reduces side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
